molecular formula C20H26N4O2 B2786278 (4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034441-19-3

(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No. B2786278
CAS RN: 2034441-19-3
M. Wt: 354.454
InChI Key: NTHNYLNOSBKCHF-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . It has been studied as a ligand for Alpha1-Adrenergic Receptor . The Alpha1-Adrenergic Receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .


Chemical Reactions Analysis

The compound has been analyzed using in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, also target these receptors . The compound’s interaction with α1-ARs can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for numerous disorders .

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-21-16-8-7-15(13-17(16)22-14)20(25)24-11-9-23(10-12-24)18-5-3-4-6-19(18)26-2/h3-6,15H,7-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHNYLNOSBKCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

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